![molecular formula C14H14O4 B10772260 4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B10772260.png)
4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Befiperide is a substituted piperazine compound that acts as an agonist at serotonin receptors. It was initially developed by AbbVie, Inc. for potential therapeutic applications in behavioral and psychotic disorders. The compound has a molecular formula of C25H31N3O2 and is known for its activity at serotonin1 receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Befiperide involves the formation of a piperazine ring with specific substitutions. One common method includes the reaction of piperazine with appropriate substituted benzyl halides under basic conditions. The reaction typically requires solvents like dimethylformamide or tetrahydrofuran and bases such as sodium hydride or potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Befiperide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also implemented to reduce waste and improve the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Befiperide undergoes several types of chemical reactions, including:
Oxidation: Befiperide can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of Befiperide can be achieved using hydrogenation catalysts such as palladium on carbon to yield reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: N-oxides of Befiperide.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Befiperide has been explored for various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of substituted piperazines in various chemical reactions.
Medicine: Explored for its potential therapeutic effects in treating behavioral and psychotic disorders.
Industry: Used in the development of new pharmaceuticals targeting serotonin receptors
Wirkmechanismus
Befiperide exerts its effects by acting as an agonist at serotonin receptors, specifically serotonin1 receptors. This interaction leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s ability to activate serotonin receptors makes it a potential candidate for treating disorders related to serotonin dysregulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biperiden: A muscarinic receptor antagonist used to treat Parkinson’s disease and drug-induced movement disorders.
Triperiden: A structural isomer of Biperiden with similar pharmacological properties.
Piperidine Derivatives: A broad class of compounds with various pharmacological activities
Uniqueness of Befiperide
Befiperide is unique due to its specific activity at serotonin1 receptors, which distinguishes it from other piperidine and piperazine derivatives that primarily target different receptors. Its potential therapeutic applications in behavioral and psychotic disorders also set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
4-[2-(2,4-dihydroxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H14O4/c15-11-5-3-9(13(17)7-11)1-2-10-4-6-12(16)8-14(10)18/h3-8,15-18H,1-2H2 |
InChI-Schlüssel |
WKIFTWPZTZUMRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)CCC2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3E)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(3-carbamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]butanedioic acid](/img/structure/B10772193.png)
![2-[(6-Chloro-7-methyl-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-methylsulfonylamino]acetic acid](/img/structure/B10772195.png)
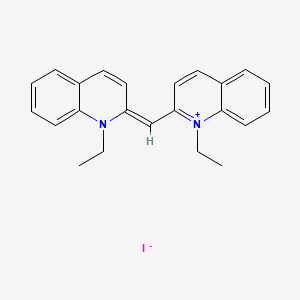
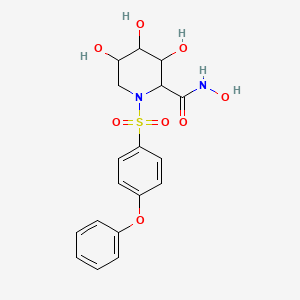
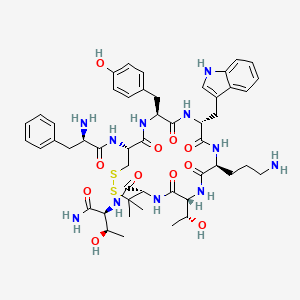
![[(1S,4S,5R,6S,8R,9S,13S,16S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772226.png)
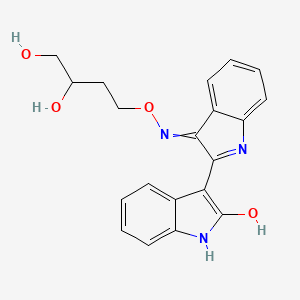
![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)
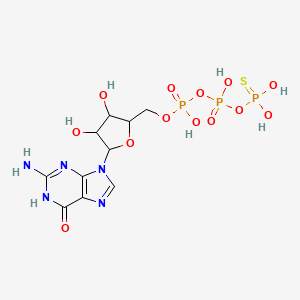
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)
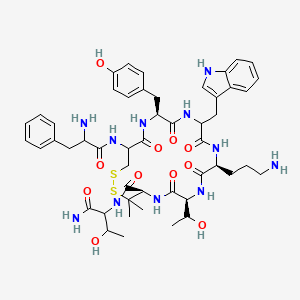
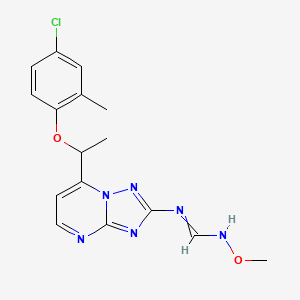
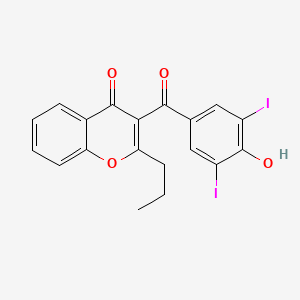
![[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)